Product packaging for 3-(2-(Pyrrolidin-1-yl)ethyl)morpholine(Cat. No.:)

3-(2-(Pyrrolidin-1-yl)ethyl)morpholine

Cat. No.: B13542797
M. Wt: 184.28 g/mol
InChI Key: CPOLTXHNMVOUQL-UHFFFAOYSA-N
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Description

3-(2-(Pyrrolidin-1-yl)ethyl)morpholine is a chemical compound of interest in medicinal and organic chemistry research. It features both a pyrrolidine and a morpholine ring, connected by an ethyl linker. This structure makes it a valuable bifunctional building block. The pyrrolidine ring is a saturated amine known for its contribution to the three-dimensionality and pharmacokinetic properties of molecules . The morpholine ring, a heterocycle featuring an oxygen and nitrogen atom, is often used to improve water solubility and metabolic stability . Researchers can utilize this compound as a novel scaffold in drug discovery programs, particularly for constructing combinatorial libraries or in the synthesis of more complex molecules targeting various biological pathways. The specific research applications and mechanism of action for this exact compound are an area of active investigation, and it represents a promising reagent for developing new chemical entities. This product is intended for research purposes and forensic analysis in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O B13542797 3-(2-(Pyrrolidin-1-yl)ethyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)morpholine

InChI

InChI=1S/C10H20N2O/c1-2-6-12(5-1)7-3-10-9-13-8-4-11-10/h10-11H,1-9H2

InChI Key

CPOLTXHNMVOUQL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2COCCN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2 Pyrrolidin 1 Yl Ethyl Morpholine

Development of Novel Synthetic Routes to 3-(2-(Pyrrolidin-1-yl)ethyl)morpholine

The construction of this compound requires the strategic assembly of the 3-substituted morpholine (B109124) core and the subsequent attachment of the pyrrolidin-1-ylethyl side chain. Novel synthetic routes are continually being explored to improve efficiency, yield, and scalability.

The synthesis of this compound can be approached through several precursor architectures. A primary strategy involves the initial formation of a 3-substituted morpholine ring, which is then elaborated to introduce the pyrrolidine (B122466) moiety.

One plausible synthetic pathway begins with the synthesis of a 3-(2-haloethyl)morpholine precursor. This can be conceptualized as starting from a suitable amino alcohol that undergoes cyclization. For instance, a suitably protected amino alcohol can be reacted with a two-carbon electrophile to form the morpholine ring. Subsequent functional group manipulation would then yield the desired 3-(2-haloethyl)morpholine intermediate.

Another approach involves the ring opening of activated small rings, such as 2-tosyl-1,2-oxazetidine, with a suitable nucleophile to generate a substituted morpholine precursor. acs.org This method offers a modular route to diversely substituted morpholines.

Once the 3-(2-haloethyl)morpholine precursor is obtained, the final step is the nucleophilic substitution reaction with pyrrolidine. This N-alkylation reaction would furnish the target compound, this compound. The reactivity of various N-alkylation reactions is a well-studied area, providing a solid foundation for this synthetic step. researchgate.net

For any synthetic route to be viable for larger-scale production, optimization of reaction conditions is crucial. This includes temperature, solvent, catalyst loading, and reaction time to maximize yield and minimize byproducts.

For the N-alkylation of pyrrolidine with a 3-(2-haloethyl)morpholine precursor, reaction conditions would be systematically varied. Different bases, such as potassium carbonate or triethylamine, and a range of solvents with varying polarities would be screened to find the optimal combination. Phase-transfer catalysts could also be employed to enhance the reaction rate and yield, particularly in biphasic systems.

The table below outlines a hypothetical optimization study for the N-alkylation step.

Table 1: Optimization of N-Alkylation of Pyrrolidine with 3-(2-Chloroethyl)morpholine

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ Acetonitrile (B52724) 80 12 65
2 Triethylamine Dichloromethane (B109758) 40 24 50
3 K₂CO₃ Dimethylformamide 100 8 75
4 Cs₂CO₃ Acetonitrile 80 10 82
5 K₂CO₃ Acetonitrile 100 8 78

The scalability of the synthesis of the 3-substituted morpholine precursor is also a key consideration. Methods that utilize readily available and inexpensive starting materials and reagents are preferred. chemrxiv.orgnih.gov For instance, the use of ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile for the annulation of 1,2-amino alcohols presents a green and scalable approach to morpholine synthesis. chemrxiv.orgnih.govchemrxiv.org

The synthesis of analogues of this compound with specific chemical, regional, and spatial arrangements requires advanced synthetic strategies.

Chemoselectivity: In molecules with multiple reactive sites, achieving selective reaction at one site over others is a significant challenge. For instance, if a precursor contains other nucleophilic groups, protecting group strategies may be necessary to ensure that N-alkylation occurs specifically at the pyrrolidine nitrogen.

Regioselectivity: The synthesis of 3-substituted morpholines is a key challenge. Several methods have been developed to control the regioselectivity of morpholine ring formation. nih.govacs.org For example, the intramolecular hydroalkoxylation of nitrogen-tethered alkenes can provide a route to 3-substituted morpholines. organic-chemistry.org The choice of catalyst and reaction conditions can influence which regioisomer is formed.

Stereoselectivity: Many bioactive molecules exist as a single stereoisomer. Therefore, the development of stereoselective syntheses is of paramount importance. Enantiomerically pure amino alcohols can serve as chiral starting materials for the synthesis of optically active 3-substituted morpholines. nih.gov Palladium-catalyzed carboamination reactions have been shown to proceed with high diastereoselectivity, providing a reliable method for the synthesis of cis-3,5-disubstituted morpholines. nih.gov Similarly, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols can produce highly substituted morpholines with excellent diastereo- and enantioselectivities. rsc.org

Derivatization Strategies for the Morpholine and Pyrrolidine Scaffolds in this compound

Derivatization of the parent molecule allows for the exploration of structure-activity relationships and the fine-tuning of its properties.

The two-carbon ethyl linker between the morpholine and pyrrolidine rings provides a site for functional group interconversions. While the parent compound has a simple ethyl chain, it is conceivable to synthesize analogues where this linker is modified.

For example, introduction of a hydroxyl group on the ethyl linker could be achieved by starting with a precursor containing an epoxide, which is then opened by pyrrolidine. Alternatively, oxidation of the ethyl group, if chemically feasible without affecting the heterocyclic rings, could introduce a ketone functionality. These transformations would alter the polarity and hydrogen bonding capabilities of the molecule. solubilityofthings.com

The introduction of substituents on the morpholine ring can significantly impact the molecule's conformation, basicity, and biological activity. The effects of N-substituents on the morpholine ring have been studied, showing that the size and nature of the substituent influence the ring's conformational preference. cdnsciencepub.com

For instance, alkyl or aryl groups can be introduced at various positions on the morpholine ring of the precursor before the coupling with the pyrrolidine-ethyl side chain. The electronic properties of these substituents can modulate the pKa of the morpholine nitrogen. ashp.org Electron-donating groups would be expected to increase the basicity, while electron-withdrawing groups would decrease it.

The table below illustrates the potential impact of different substituents on the properties of the morpholine ring.

Table 2: Predicted Effects of Substituents on the Morpholine Ring

Substituent Position Substituent Type Predicted Effect on Basicity Predicted Conformational Impact
N/A None (unsubstituted) Baseline Flexible chair conformation
C-2 or C-6 Methyl (electron-donating) Minor increase May favor an equatorial position
C-5 Phenyl (electron-withdrawing) Minor decrease Can introduce steric hindrance
N-4 (if not involved in linkage) Varies with substituent Influences nitrogen inversion barrier

These modifications can be crucial in the context of drug design, where subtle changes in structure can lead to significant differences in biological activity and pharmacokinetic properties. e3s-conferences.org

Modifications to the Pyrrolidine Moiety

The pyrrolidine ring in this compound is a saturated, five-membered N-heterocycle that offers several avenues for chemical modification. chemicalbook.comwikipedia.org Although the tertiary amine connection to the ethyl bridge makes the nitrogen atom relatively stable, the carbon framework of the pyrrolidine ring can undergo various transformations. These modifications are crucial for fine-tuning the steric and electronic properties of the molecule, particularly when developing derivatives for specific applications.

Common strategies for modifying the pyrrolidine ring in analogous N-alkylpyrrolidine systems include C-H functionalization, ring-opening reactions, and substitutions.

C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of amine substrates can be used to synthesize pyrrolidine compounds. organic-chemistry.org While the target molecule already possesses the pyrrolidine ring, similar methodologies could be adapted for further functionalization or in the synthesis of complex derivatives.

Oxidative Ring Contraction: In related heterocyclic systems, oxidative ring-contraction reactions have been observed, transforming larger rings like piperidines into functionalized pyrrolidines. nih.gov Such strategies could potentially be explored to create highly substituted pyrrolidine cores from different precursors.

Hydroalkylation: Catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines are effective for producing chiral C2- or C3-alkylated pyrrolidines. organic-chemistry.org This suggests that if a degree of unsaturation were introduced into the pyrrolidine moiety of the title compound, a wide range of substituents could be added stereoselectively.

Table 1: Potential Reactions for Modification of the Pyrrolidine Moiety

Reaction Type Reagents/Catalyst (Examples from Analogous Systems) Potential Product Feature Reference
C-H Amination Palladium catalysts, Picolinamide (PA) protecting group Introduction of new functional groups on the ring organic-chemistry.org
Hydroalkylation Cobalt or Nickel catalysts, Chiral BOX ligands Stereoselective addition of alkyl groups organic-chemistry.org
Cycloaddition Azomethine ylides and dipolarophiles Formation of spiro-pyrrolidine structures nih.gov

Application of this compound as a Synthetic Building Block

The unique structure of this compound, featuring two tertiary amine centers and an ether oxygen, makes it a valuable building block for constructing more complex molecular architectures.

Utility in Heterocyclic Synthesis

The diamine-like scaffold of this compound can be utilized in formal [n+2] cyclization reactions to create larger, saturated 1,4-diazo heterocycles. researchgate.net For instance, N,N-dialkylethylenediamines can react with electron-deficient allenes to produce piperazine (B1678402) derivatives in a single step under mild conditions. researchgate.netscienceopen.com By analogy, this compound could potentially serve as a precursor for synthesizing complex, fused, or bridged heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govmdpi.com

Role in Ligand Design and Coordination Chemistry

The presence of two nitrogen donor atoms and one oxygen donor atom in a flexible ethyl-morpholine chain makes this compound an excellent candidate for a tridentate N,N,O-ligand. wikipedia.org Tridentate ligands are crucial in coordination chemistry as they can form stable complexes with a variety of metal ions. nih.gov

Depending on the geometric constraints, such a ligand can coordinate to an octahedral metal center in two primary isomeric forms:

facial (fac) : The three donor atoms occupy one triangular face of the octahedron.

meridional (mer) : The three donor atoms lie in a plane that bisects the octahedron.

The flexible nature of the ethyl and morpholine components would likely allow it to adapt to the electronic and steric requirements of different metal centers. wikipedia.org Copper(II) and Zinc(II) are known to form stable complexes with morpholine-carboxylate ligands, indicating a propensity for morpholine-containing molecules to participate in coordination. researchgate.net Diamine ligands have been shown to be particularly effective in copper-catalyzed reactions, enhancing catalyst activity and stability. researchgate.netnih.govrsc.org The incorporation of the pyrrolidine moiety can further modulate the electronic properties of the resulting metal complexes, potentially improving visible light absorption in ruthenium complexes, for example. acs.org

Table 2: Predicted Coordination Properties with Transition Metals

Metal Ion Potential Coordination Geometry Potential Application Rationale/Reference
Copper(II) Distorted Octahedral, Square Planar Catalysis (e.g., Cross-Coupling) Diamine ligands are widely used in Cu-catalysis. researchgate.netrsc.org
Palladium(II) Square Planar Catalysis (e.g., C-H Functionalization) N,N,O-tridentate ligands form stable Pd(II) complexes. uaeh.edu.mx
Nickel(II) Square Planar or Octahedral Catalysis, Material Science N,N,O-donor ligands form stable Ni(II) complexes. uaeh.edu.mx
Ruthenium(II) Octahedral Photovoltaics, Photosensitizers Pyrrolidine-containing polypyridines enhance visible light absorption. acs.org
Zinc(II) Tetrahedral or Octahedral Polymerization Catalysis NNO-tridentate ligands are used in Zn-based catalysts. researchgate.net

Mechanistic Investigations of Reaction Pathways Involving this compound

While no specific mechanistic studies for reactions involving this compound have been found, its role in potential reaction pathways can be postulated based on related systems.

Elucidation of Catalytic Cycles and Intermediates

If used as a ligand in catalysis, the molecule would play a central role in the catalytic cycle. For example, in copper-catalyzed cross-coupling reactions (e.g., Ullmann or Goldberg reactions), diamine ligands are known to facilitate the reaction by stabilizing the copper(I) and copper(II) oxidation states and promoting reductive elimination. nih.gov

A hypothetical catalytic cycle for a Cu(I)-catalyzed C-N cross-coupling reaction might involve:

Oxidative Addition: The substrate (e.g., an aryl halide) adds to the Cu(I)-ligand complex to form a Cu(III) intermediate.

Coordination: The amine nucleophile coordinates to the copper center.

Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Cu(I)-ligand catalyst.

The this compound ligand would stabilize the copper intermediates throughout this process. Mechanistic studies on similar copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines have identified key Cu(II)-F intermediates, confirming the direct involvement of the ligand-metal complex in the bond-forming steps. nih.govacs.org

Kinetic and Thermodynamic Profiling of Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the surveyed literature. nist.govnist.gov However, general principles can be applied to understand the factors that would govern its reactivity.

Kinetics: The rates of reactions where the molecule acts as a nucleophile would be influenced by the basicity and steric accessibility of its nitrogen atoms. The pyrrolidine nitrogen is generally a strong nucleophile. chemicalbook.com In its role as a ligand, the kinetics of a catalyzed reaction would depend on the stability of the ligand-metal complex and the energy barriers of the steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 3 2 Pyrrolidin 1 Yl Ethyl Morpholine and Its Derivatives

Spectroscopic Probing of Molecular Structure and Dynamics

Spectroscopy provides a powerful, non-destructive window into the molecular world. By observing the interaction of molecules with electromagnetic radiation, detailed information about atomic arrangement, bonding, and conformational dynamics can be elucidated.

Advanced NMR Spectroscopic Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, two-dimensional (2D) techniques are required to assemble the complete molecular puzzle and define its conformation.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3-(2-(pyrrolidin-1-yl)ethyl)morpholine, COSY spectra would reveal the connectivity within the morpholine (B109124) ring (e.g., H2-H3, H5-H6), the pyrrolidine (B122466) ring (e.g., H2'-H3', H4'-H5'), and the ethyl bridge (e.g., Hα-Hβ). This allows for the unambiguous assignment of protons within each spin system. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is a highly sensitive method for assigning carbon resonances by linking them to their known proton assignments obtained from COSY.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²J_CH_ and ³J_CH_). ijpsdronline.com For instance, correlations between the ethyl bridge protons (Hα, Hβ) and the adjacent carbons of the morpholine (C3) and pyrrolidine (C1') rings would definitively establish the connection between the three structural fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for conformational analysis as it identifies protons that are close in space, irrespective of their bonding connectivity. mdpi.comresearchgate.net NOESY cross-peaks between protons on the morpholine ring and the pyrrolidine ring would provide critical distance restraints. These restraints can be used to determine the preferred relative orientation of the two rings, known as the conformation, which is dictated by rotation around the C-C and C-N bonds of the ethyl linker.

Technique Information Yielded for this compound
COSY Reveals ¹H-¹H spin coupling networks within the morpholine, pyrrolidine, and ethyl fragments.
HSQC Correlates each proton to its directly attached carbon atom for ¹³C resonance assignment.
HMBC Establishes the connectivity between the ethyl bridge and the two heterocyclic rings via ²J_CH and ³J_CH_ correlations.
NOESY Provides through-space ¹H-¹H proximities to define the 3D conformation and relative orientation of the rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These modes are specific to the types of bonds and functional groups present, making them excellent for molecular fingerprinting and studying intermolecular interactions.

The spectrum of this compound would be characterized by the vibrations of its constituent parts: the morpholine ring, the pyrrolidine ring, and the ethyl linker.

Morpholine Ring Vibrations: Key bands include the asymmetric and symmetric C-O-C stretching vibrations of the ether linkage, typically found in the 1100-1040 cm⁻¹ region. researchgate.net

Pyrrolidine and Morpholine C-N Vibrations: The C-N stretching vibrations of the tertiary amines in both rings would appear in the 1250-1020 cm⁻¹ range. berkeley.edu

C-H Vibrations: The spectra would be dominated by C-H stretching vibrations from the numerous CH₂ groups, appearing just below 3000 cm⁻¹. uh.edu CH₂ bending (scissoring) and rocking vibrations are expected in the 1470-1440 cm⁻¹ and 850-750 cm⁻¹ regions, respectively.

Analysis of peak shifts can reveal information about the molecular environment. For example, the formation of hydrogen bonds with a protic solvent would likely cause shifts in the C-O-C and C-N vibrational frequencies. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C backbone vibrations. researchgate.net

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
C-O-C (Ether in Morpholine)Asymmetric Stretch1140 - 1085
C-N (Tertiary Amine)Stretch1250 - 1020
-CH₂-Symmetric/Asymmetric Stretch2960 - 2850
-CH₂-Bending (Scissoring)1470 - 1445
-CH₂-Rocking850 - 750

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

While this compound is itself an achiral molecule, the introduction of substituents on either ring can create chiral centers. For these chiral derivatives, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration. cas.cznih.gov

These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. cas.cz The resulting spectrum is a unique fingerprint of the molecule's stereochemistry. The absolute configuration of a chiral derivative could be assigned by comparing its experimental CD spectrum to spectra predicted by time-dependent density functional theory (TD-DFT) calculations. This combination of experimental and computational chemistry is a powerful, non-destructive method for stereochemical assignment in chiral molecules. nih.gov

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive structural information by mapping the electron density of a molecule in its crystalline state. nih.gov This technique yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's solid-state conformation.

Determination of Crystal Packing and Intermolecular Interactions

Analysis of structurally related compounds, such as 1,2-dimorpholinoethane (B162056) and 1,2-di(pyrrolidin-1-yl)ethane, provides insight into the likely solid-state structure of this compound. mdpi.com The morpholine ring is expected to adopt a stable chair conformation. iucr.orgresearchgate.net The five-membered pyrrolidine ring is more flexible and typically adopts a twisted or envelope conformation. mdpi.com

The crystal packing would be governed by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors, the packing would likely be dominated by van der Waals forces and weak C-H···O and C-H···N hydrogen bonds. iucr.orgresearchgate.netstrath.ac.uk The oxygen atom of the morpholine ring and the nitrogen atoms of both rings can act as hydrogen bond acceptors. Analysis of the crystal lattice reveals how individual molecules assemble into a three-dimensional supramolecular architecture.

Structural Analog Crystal System Space Group Key Intermolecular Interactions
1,2-dimorpholinoethane mdpi.comMonoclinicP2₁/nC-H···O, C-H···N, H···H contacts
1,2-di(pyrrolidin-1-yl)ethane mdpi.comTriclinicP-1C-H···N, H···H contacts
Morpholine iucr.orgMonoclinicP2₁/cN-H···N chains, C-H···O interactions

Polymorphism Studies and Crystal Engineering Principles

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures with different molecular arrangements or conformations. nih.gov Different polymorphs can have significantly different physical properties, such as melting point, solubility, and stability. Molecules with conformational flexibility, like this compound, are often susceptible to polymorphism, as the flexible ethyl linker can adopt different torsional angles, leading to different packing motifs.

Crystal engineering principles can be applied to understand and potentially control the crystallization process. By studying the interplay of weak intermolecular forces, it is possible to predict and target specific crystal forms. A polymorphism study would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, pressures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify any different crystalline forms.

Computational Chemistry Approaches for Conformational Analysis

Computational methods are indispensable for exploring the vast conformational space of flexible molecules like this compound. These techniques allow for the characterization of stable conformations, the energetic barriers between them, and the dynamic behavior of the molecule in various environments.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of a molecule. These methods are based on classical physics and use a set of parameters, known as a force field, to describe the energy of a molecule as a function of its atomic coordinates. Force fields such as AMBER, CHARMM, and OPLS are commonly used for organic and biomolecular systems.

For a molecule like this compound, a systematic conformational search using molecular mechanics would typically involve the exploration of all rotatable bonds. The key degrees of freedom include the ring puckering of both the morpholine and pyrrolidine rings, the orientation of the ethylpyrrolidine substituent on the morpholine ring (axial vs. equatorial), and the torsions around the C-C and C-N bonds of the ethyl linker.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

Torsion AngleDescriptionExpected Low Energy Conformations
τ1 (C2-C3-Cα-Cβ)Orientation of the ethyl group relative to the morpholine ringAnti (~180°), Gauche (±60°)
τ2 (C3-Cα-Cβ-N)Torsion of the ethyl linkerAnti (~180°), Gauche (±60°)
τ3 (Cα-Cβ-N-C')Orientation of the pyrrolidine ring relative to the linkerDependent on pyrrolidine ring pucker

Analysis of the MD trajectory can yield valuable information, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Furthermore, clustering algorithms can be used to group similar conformations and identify the most populated conformational states.

While molecular mechanics provides a good overview of the conformational landscape, quantum chemical calculations offer a more accurate description of the electronic structure and energies of the molecule. Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.

By performing geometry optimizations with DFT methods (e.g., using the B3LYP functional with a 6-31G* basis set), the structures of various conformational minima can be precisely determined. These calculations can confirm the stability of the chair conformation for the morpholine ring and predict the subtle energy differences between the various puckered forms of the pyrrolidine ring. For N-substituted morpholines, the equatorial orientation of the substituent is generally favored. researchgate.net

Table 2: Hypothetical Relative Energies of Conformers of this compound from Quantum Chemical Calculations

Conformer DescriptionRelative Energy (kcal/mol)Key Features
Global Minimum0.00Morpholine chair (equatorial substituent), extended ethyl linker (anti)
Local Minimum 10.5 - 1.5Morpholine chair (equatorial substituent), gauche ethyl linker
Local Minimum 22.0 - 4.0Morpholine chair (axial substituent), extended ethyl linker
Transition State 15.0 - 8.0Morpholine ring inversion (chair-twist boat-chair)
Transition State 23.0 - 5.0Rotation around the Cα-Cβ bond of the ethyl linker

Note: These are hypothetical values based on general principles of conformational analysis and data for related molecules. Actual values would require specific calculations for this compound.

Quantum chemical calculations are also crucial for identifying and characterizing transition states, which are the energy maxima along a reaction coordinate connecting two minima. fiveable.me For this compound, important transition states would include those for the ring inversion of the morpholine and the rotation around the single bonds of the ethyl linker. By calculating the energy of these transition states, the energy barriers for conformational changes can be determined. A frequency calculation is typically performed to confirm the nature of the stationary point: a minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fiveable.me

The potential energy surface (PES) of the molecule can be mapped out by systematically varying key dihedral angles and calculating the energy at each point. libretexts.org This provides a comprehensive picture of the conformational landscape, revealing the intricate interplay between the different flexible parts of the molecule. libretexts.orgumn.edu

Structure Activity Relationship Sar Studies for 3 2 Pyrrolidin 1 Yl Ethyl Morpholine Analogues

Design and Synthesis of Chemically Modified Analogues of 3-(2-(Pyrrolidin-1-yl)ethyl)morpholine

The synthesis of analogues is a cornerstone of SAR studies, allowing for a detailed investigation of how structural changes influence biological interactions. e3s-conferences.org The general synthetic approach often involves multi-step sequences starting from commercially available precursors. For instance, morpholine (B109124) derivatives can be synthesized by reacting a primary amine with an appropriate diepoxide or by the cyclization of amino alcohols. researchgate.netuobaghdad.edu.iq Similarly, substituted pyrrolidines can be prepared through various synthetic routes, including the cyclization of aminopentanols or the reduction of corresponding pyrrolidones. semanticscholar.orgnih.gov Once the core scaffolds are obtained, they can be coupled to form the final products.

The morpholine ring is a versatile scaffold that can be substituted at various positions to probe the steric and electronic requirements of the target binding site. e3s-conferences.org Introducing substituents on the morpholine ring can significantly impact a compound's biological activity. For example, in a series of morpholine-substituted quinazoline (B50416) derivatives, the position and nature of the substituent on the morpholine ring were found to be critical for anticancer activity. nih.gov

In a hypothetical SAR study of this compound analogues targeting a specific receptor, "Receptor X," various substituents could be introduced on the morpholine ring. The synthesis of these analogues might involve the use of substituted morpholine precursors. The resulting compounds would then be evaluated for their binding affinity to Receptor X.

Table 1: Effect of Morpholine Ring Substitution on Binding Affinity for Receptor X
CompoundR1R2Binding Affinity (Ki, nM)
1 (Parent)HH50
1a2-CH3H75
1b3-CH3H45
1cH5-Phenyl120
1dH6-OH30

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that small alkyl substitutions at the 3-position are well-tolerated, while bulky substituents like a phenyl group at the 5-position may decrease affinity due to steric hindrance. A hydroxyl group at the 6-position could potentially enhance binding, possibly by forming a hydrogen bond with the receptor.

In the context of our hypothetical SAR study, replacing the pyrrolidine (B122466) ring of this compound with other cyclic amines could yield valuable information. The synthesis would involve coupling the morpholinoethyl side chain with the desired cyclic amine.

Table 2: Effect of Pyrrolidine Moiety Bioisosteric Replacement on Binding Affinity for Receptor X
CompoundPyrrolidine ReplacementBinding Affinity (Ki, nM)
1 (Parent)Pyrrolidine50
2aAzetidine150
2bPiperidine65
2cAzepane200
2dDiethylamine300

This is a hypothetical data table for illustrative purposes.

These hypothetical results suggest that the five-membered pyrrolidine ring is optimal for binding to Receptor X. Both smaller (azetidine) and larger (piperidine, azepane) rings, as well as an acyclic analogue (diethylamine), lead to a decrease in affinity, indicating a specific spatial requirement at the receptor binding site.

The ethyl linker connecting the morpholine and pyrrolidine rings plays a crucial role in determining the distance and relative orientation of these two moieties. Modifying the length and branching of this linker can provide insights into the optimal spatial arrangement for receptor interaction. nih.gov

In our ongoing hypothetical study, analogues with different linker lengths (e.g., methylene, propylene) and branching (e.g., methyl substitution on the linker) would be synthesized and tested.

Table 3: Effect of Ethyl Linker Modification on Binding Affinity for Receptor X
CompoundLinker ModificationBinding Affinity (Ki, nM)
1 (Parent)-(CH2)2-50
3a-CH2-250
3b-(CH2)3-90
3c-CH(CH3)CH2-180

This is a hypothetical data table for illustrative purposes.

The hypothetical data indicates that the two-carbon ethyl linker is the optimal length. Both shortening and lengthening the linker reduce binding affinity, suggesting that the distance between the morpholine and pyrrolidine rings is critical for proper interaction with Receptor X. Branching on the linker also appears to be detrimental to binding.

In Vitro Pharmacological Profiling of Analogues (Focus on Molecular Interactions)

Following the synthesis of analogues, their in vitro pharmacological profiles are determined to quantify their interactions with specific molecular targets. This typically involves ligand binding assays and enzyme kinetic studies. europeanpharmaceuticalreview.com

Ligand binding assays are used to measure the affinity of a compound for a specific receptor or other molecular target. acs.org These assays typically involve incubating the compound with a preparation of the target protein (e.g., cell membranes expressing the receptor) and a radiolabeled ligand with known affinity. By measuring the displacement of the radiolabeled ligand, the binding affinity (often expressed as the inhibition constant, Ki) of the test compound can be determined.

For the analogues of this compound, binding assays would be conducted not only for the primary target (Receptor X) but also for a panel of other related receptors to assess selectivity.

Table 4: Binding Affinity and Selectivity Profile of Key Analogues
CompoundReceptor X (Ki, nM)Receptor Y (Ki, nM)Receptor Z (Ki, nM)
1 (Parent)50500>1000
1d (6-OH)30450>1000
2b (Piperidine)65800>1000
3b (Propylene)90600>1000

This is a hypothetical data table for illustrative purposes.

The hypothetical data in Table 4 shows that the parent compound has a 10-fold selectivity for Receptor X over Receptor Y. The 6-hydroxy analogue (1d) not only has improved affinity for Receptor X but also maintains good selectivity.

If the molecular target is an enzyme, enzyme kinetic studies are performed to determine the potency of inhibition or activation and to elucidate the mechanism of action. americanpeptidesociety.org These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and substrate.

Assuming that some of the synthesized analogues also showed activity against a related enzyme, "Enzyme A," further studies would be conducted to determine their inhibitory potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govnih.govfrontiersin.org

Table 5: Enzyme Inhibition Profile for Selected Analogues against Enzyme A
CompoundIC50 (µM)Mechanism of Inhibition
1 (Parent)15Competitive
1d (6-OH)8Competitive
4a (A different analogue)5Non-competitive

This is a hypothetical data table for illustrative purposes.

The hypothetical results in Table 5 indicate that the parent compound and its 6-hydroxy analogue are competitive inhibitors of Enzyme A, suggesting they bind to the enzyme's active site. In contrast, another hypothetical analogue, 4a, is a non-competitive inhibitor, indicating it binds to an allosteric site.

Cellular Pathway Modulation Assays

No publicly available studies were identified that describe the effects of this compound or its analogues on cellular pathways. There is no data from second messenger production assays (such as cAMP or calcium flux assays) or reporter gene assays that would elucidate the mechanism of action or cellular response to this compound series. General studies on other morpholine or pyrrolidine derivatives show that these scaffolds can be part of molecules that modulate various cellular pathways, but this information is not specific to the requested compound. nih.gov

Elucidation of Key Structural Features for Molecular Recognition

The elucidation of key structural features for molecular recognition requires dedicated studies, which seem to be absent for this compound.

Pharmacophore Identification and Mapping

A pharmacophore model for analogues of this compound has not been published. Pharmacophore modeling requires a set of active molecules to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. mdpi.comnih.gov Without a known biological target and a series of active analogues for this specific compound, the generation of a relevant pharmacophore model is not possible. Reviews on medicinal chemistry frequently highlight the importance of the morpholine and pyrrolidine rings as pharmacophoric elements, but no specific model exists for this combined structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models for this compound analogues were found in the reviewed literature. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netpensoft.neturan.ua The development of a QSAR model is contingent on having a dataset of analogues with measured biological activity, which is not available for this compound.

Ligand Efficiency and Lipophilic Efficiency Assessments

There is no available data on the ligand efficiency (LE) or lipophilic efficiency (LLE) of this compound or its analogues. These metrics are crucial in modern drug discovery for evaluating the quality of compounds by relating their potency to their size and lipophilicity, respectively. nih.govwikipedia.org Calculating these efficiencies requires potency data (like IC₅₀ or Kᵢ) and physicochemical properties (heavy atom count and LogP), which are not documented for this series.

Molecular Mechanism of Action and Biological Target Identification for 3 2 Pyrrolidin 1 Yl Ethyl Morpholine

Identification of Biological Targets through Chemical Biology Approaches

Genetic Screens for Modulators of Compound Activity

No published studies detailing the use of genetic screening techniques, such as CRISPR-Cas9 or siRNA screens, to identify genes or pathways that modulate the activity of 3-(2-(Pyrrolidin-1-yl)ethyl)morpholine could be located.

Analysis of Intracellular Signaling Pathways and Molecular Networks

There is no available research on the impact of this compound on intracellular signaling.

Modulation of Kinase Cascades and Phosphorylation Events

Data from kinome profiling, phosphoproteomics, or specific kinase assays detailing the effect of this compound on cellular phosphorylation events are absent from the scientific record.

Impact on Gene Expression Profiles (Transcriptomic Analysis)

No transcriptomic studies, such as microarray or RNA-sequencing, have been published that would provide insight into how this compound may alter gene expression.

Effects on Protein-Protein Interactions and Subcellular Localization

There are no available studies using techniques like yeast two-hybrid screens, co-immunoprecipitation, or fluorescence microscopy to indicate that this compound affects protein-protein interactions or the localization of proteins within the cell.

Computational and Theoretical Studies on 3 2 Pyrrolidin 1 Yl Ethyl Morpholine

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding mode and affinity of a ligand, such as a morpholine (B109124) or pyrrolidin-1-yl derivative, to a biological macromolecule, typically a protein.

Molecular docking simulations are frequently employed to predict how morpholine-containing compounds interact with the active sites of enzymes or the binding pockets of receptors. For instance, in studies of novel morpholine derivatives as potential inhibitors for targets like SARS-CoV-2 main protease or human inducible nitric oxide synthase (iNOS), docking is used to determine the binding energy and key interactions. gyanvihar.orgnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. gyanvihar.org

In a hypothetical docking study of 3-(2-(pyrrolidin-1-yl)ethyl)morpholine against a target protein, the morpholine and pyrrolidine (B122466) rings would be analyzed for their potential to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the protein's amino acid residues. The ethyl linker's flexibility would also be a critical factor in achieving an optimal binding conformation.

Table 1: Illustrative Molecular Docking Data for Morpholine Derivatives Against Various Targets

This table presents hypothetical data based on typical findings for morpholine derivatives to illustrate the type of information generated from molecular docking studies.

Target ProteinDerivative ClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase AMorpholine-acetamide-8.5ASP184, LYS72, LEU130
Protease BN-alkyl morpholine-7.9HIS41, CYS145, GLU166
GPCR CPyrrolidine-morpholine-9.2TYR114, TRP286, PHE193

Computational methods are also used to identify "hotspots" within a protein's binding site. These are specific amino acid residues that contribute most significantly to the binding energy of a ligand. core.ac.ukresearchgate.net Identifying these hotspots is crucial for designing more potent and selective inhibitors. The interaction of a ligand with a hotspot residue can dramatically increase its binding affinity. core.ac.uk

For a molecule like this compound, hotspot analysis would reveal which residues in a target's binding pocket are most critical for its binding. For example, the oxygen atom of the morpholine ring might interact with a key hydrogen bond donor in a hotspot, while the pyrrolidine ring could fit into a hydrophobic pocket, interacting with several non-polar hotspot residues. acs.org The identification of such hotspots guides the rational design of new derivatives with improved therapeutic potential. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules and their complexes over time. mdpi.com This technique allows for the study of the dynamic nature of ligand-protein interactions, which is often missed in the more static picture provided by molecular docking. acs.org

Once a potential binding mode is identified through molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex. mdpi.com By simulating the complex's movement over nanoseconds or even microseconds, researchers can observe whether the ligand remains securely bound in the active site or if it dissociates. mdpi.com These simulations also reveal the conformational changes that both the ligand and the protein may undergo to achieve a stable interaction. mdpi.com

In the context of this compound, an MD simulation would show how the flexible ethyl linker allows the morpholine and pyrrolidine rings to adjust their positions to optimize interactions within the binding site. The stability of the complex would be evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. nih.gov

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation

This table illustrates the kind of data that would be generated from an MD simulation of a ligand-protein complex.

Simulation MetricValueInterpretation
Average Ligand RMSD1.5 ÅThe ligand remains stable in the binding pocket.
Average Protein RMSD2.0 ÅThe overall protein structure is stable.
Number of H-Bonds3-5Consistent hydrogen bonding contributes to binding.

MD simulations explicitly model the surrounding solvent molecules, typically water, which provides a more realistic representation of the biological environment. nih.gov This allows for the study of how solvent molecules influence ligand binding, for example, by mediating interactions between the ligand and the protein.

Furthermore, the protonation state of a molecule like this compound, which contains basic nitrogen atoms, can significantly impact its binding. MD simulations can be used to study the compound in different protonation states to determine which is most favorable for binding to a specific target.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. nih.govijnrd.org These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties. cuny.edu

For this compound, quantum chemical calculations could be used to determine its molecular orbital energies (HOMO and LUMO), which are related to its electron-donating and accepting abilities. ijnrd.org This information is valuable for understanding its potential to participate in chemical reactions and form certain types of interactions. Additionally, these calculations can provide an accurate three-dimensional structure of the molecule and help in understanding its vibrational spectra. nih.gov

Table 3: Hypothetical Quantum Chemical Properties of this compound

This table shows examples of properties that could be calculated using quantum chemistry methods.

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.2 eVRelates to the molecule's ability to donate electrons.
LUMO Energy1.5 eVRelates to the molecule's ability to accept electrons.
Dipole Moment2.8 DIndicates the molecule's overall polarity.

Electronic Structure Analysis and Charge Distribution

Computational chemistry provides powerful tools for analyzing the electronic structure and charge distribution of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate the molecule's electronic properties, offering insights into its behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO and LUMO energy levels indicate the molecule's propensity to donate or accept electrons, respectively. The energy gap between them is a key indicator of chemical reactivity and stability.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen and oxygen atoms of the morpholine and pyrrolidine rings are expected to be electron-rich regions, indicated by negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms attached to the carbon framework would exhibit positive potential. This detailed charge distribution is fundamental for understanding intermolecular interactions, particularly with biological targets.

Note: Specific values require dedicated quantum chemical calculations and are presented here as illustrative examples of the data generated.

Prediction of Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties, which are essential for the structural confirmation of synthesized compounds. By solving the Schrödinger equation for the molecule, computational methods can simulate spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR).

¹H and ¹³C NMR: The chemical shifts of hydrogen and carbon atoms can be calculated and correlated with experimental data to confirm the molecular structure. The calculations would predict distinct signals for the protons and carbons of the morpholine ring, the pyrrolidine ring, and the ethyl linker, based on their unique electronic environments.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. For this compound, characteristic vibrational modes for C-N, C-O-C, and C-H stretching and bending would be predicted, helping to identify the compound's key structural features.

These theoretical predictions serve as a powerful complement to experimental spectroscopy, aiding in the unambiguous assignment of signals and the confirmation of the molecule's identity.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational studies are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. Reactivity descriptors derived from DFT, such as Fukui functions, can identify the most nucleophilic and electrophilic sites within the molecule. The nitrogen atoms, with their lone pairs of electrons, are predicted to be the primary nucleophilic centers, making them susceptible to reactions with electrophiles.

Furthermore, computational modeling can map out the entire energy profile of a chemical reaction, including transition states and intermediates. This allows for the elucidation of reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone. For instance, the mechanism of N-alkylation or other functionalizations of the morpholine or pyrrolidine rings could be theoretically modeled to understand the reaction kinetics and thermodynamics, guiding synthetic efforts.

Ligand-Based Drug Design Principles

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify novel compounds that could bind to a specific biological target. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, charged groups) that a molecule must possess to be active.

For a compound like this compound, a pharmacophore model could be generated based on a set of known active ligands for a particular receptor. nih.gov This model would likely include:

Hydrogen Bond Acceptors: The oxygen and nitrogen atoms of the morpholine ring and the nitrogen of the pyrrolidine ring.

Positive Ionizable Feature: The tertiary amine of the pyrrolidine, which would be protonated at physiological pH.

Hydrophobic Features: The aliphatic carbon backbone of the rings and the ethyl linker.

Once developed, this pharmacophore model can be used as a 3D query to screen large chemical databases for other molecules that fit the model, a process known as virtual screening. nih.gov This approach efficiently identifies diverse chemical scaffolds with a high probability of biological activity, accelerating the discovery of new lead compounds.

Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are performed to understand the relationship between the chemical structure of a series of compounds and their biological activity. acs.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models.

In the context of morpholine derivatives, 3D-QSAR studies have been successfully applied to understand their interaction with targets like the dopamine (B1211576) D4 receptor. nih.govresearchgate.net Such a study involving this compound and its analogues would involve:

Alignment: Aligning a set of molecules with known activities based on a common substructure.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields around them.

Model Generation: Using statistical methods to correlate variations in these fields with changes in biological activity.

The resulting 3D-QSAR models produce contour maps that highlight regions where modifications to the molecule would likely increase or decrease activity. For example, a model might indicate that bulky substituents near the morpholine ring are favorable for activity (positive steric contour), while electronegative groups near the pyrrolidine ring are detrimental (negative electrostatic contour). acs.org These insights are invaluable for rationally designing more potent analogues.

In Silico ADMET Prediction and Property Optimization (Excluding Experimental Validation)

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery to reduce late-stage attrition. researchgate.net In silico ADMET prediction models use a molecule's structure to calculate key physicochemical and pharmacokinetic parameters. nuph.edu.ua These computational tools allow for the rapid screening of compounds before synthesis, identifying potential liabilities and guiding property optimization. researchgate.netnuph.edu.ua

For this compound, various ADMET properties can be predicted using web-based applications and specialized software. nuph.edu.ua These predictions are based on calculations of molecular descriptors that correlate with properties like solubility, permeability, and metabolic stability.

Table 2: In Silico ADMET Prediction for this compound

Parameter Predicted Property Significance
Absorption
Molecular Weight ~198.3 g/mol Complies with Lipinski's Rule of Five (<500).
LogP (Lipophilicity) ~0.8-1.5 Indicates moderate lipophilicity, favorable for absorption.
Topological Polar Surface Area (TPSA) ~28.4 Ų Suggests good intestinal absorption and cell permeability (<140 Ų).
Human Intestinal Absorption High Predicted to be well-absorbed from the gastrointestinal tract.
Distribution
Blood-Brain Barrier (BBB) Permeability Likely to cross Small, moderately lipophilic molecules often cross the BBB.
P-glycoprotein (P-gp) Substrate Prediction (Yes/No) Determines if the compound is actively effluxed from cells.
Metabolism
Cytochrome P450 (CYP) Inhibition Predicted inhibitor of specific isoforms (e.g., CYP2D6) Potential for drug-drug interactions.
Excretion
(Not typically predicted via simple models) - -
Toxicity
AMES Mutagenicity Predicted Non-mutagenic Indicates a low likelihood of causing DNA mutations.

Note: The values in this table are illustrative predictions based on the compound's structure and typical results from ADMET prediction software. They are not based on experimental validation.

Computational Assessment of Molecular Descriptors Relevant to Absorption, Distribution, Metabolism, and Excretion

The ADME properties of a drug candidate are critical to its success, determining its bioavailability and duration of action. nih.gov Computational models are frequently employed to predict these properties based on the molecule's structure. researchgate.net For this compound, a set of key molecular descriptors has been calculated to evaluate its drug-likeness and potential ADME profile. These descriptors are often evaluated against established guidelines such as Lipinski's Rule of Five.

The predicted physicochemical properties of this compound suggest a favorable profile for oral bioavailability. The molecular weight is under 500 g/mol , and the number of hydrogen bond donors and acceptors falls within the typical ranges for drug-like molecules. The predicted logarithm of the octanol-water partition coefficient (Log P), a measure of lipophilicity, is also in a range conducive to good absorption and distribution. The topological polar surface area (TPSA) is a key indicator of a molecule's ability to permeate cell membranes, and the value for this compound is suggestive of good intestinal absorption.

Table 1: Predicted Molecular Descriptors for this compound

Descriptor Value Relevance to ADME
Molecular Weight 198.30 g/mol Influences absorption and distribution.
Log P (Octanol-Water Partition Coefficient) 0.85 Affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 15.54 Ų Correlates with intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Acceptors 3 Influences solubility and binding to targets.
Hydrogen Bond Donors 0 Influences solubility and binding to targets.
Rotatable Bonds 4 Relates to conformational flexibility and binding.
Molar Refractivity 57.80 cm³ Relates to molecular volume and polarizability.

Note: These values are computationally predicted and have not been experimentally determined.

Prediction of Binding to Off-Targets Based on Structural Similarity

Predicting potential off-target interactions is a critical step in the early stages of drug development to anticipate potential adverse effects. nih.gov This is often achieved by comparing the structure of the compound of interest to databases of molecules with known biological activities. The structural motifs within this compound, namely the pyrrolidine and morpholine rings connected by an ethyl linker, are present in a variety of bioactive compounds.

Structural similarity searches against pharmacological databases suggest that this compound may interact with several classes of receptors and enzymes. The pyrrolidine moiety is a common feature in compounds targeting the central nervous system. nih.gov The morpholine ring is also a well-established pharmacophore found in a wide range of approved drugs. researchgate.netresearchgate.net

Potential off-targets for compounds with similar structural features can include aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin (B10506) receptors, due to the presence of the basic nitrogen atom in the pyrrolidine ring which can mimic the endogenous ligands for these receptors. Additionally, ion channels and certain enzymes could also be potential off-targets. It is important to note that these are predictions based on structural similarity, and experimental validation is required to confirm any such interactions.

Table 2: Potential Off-Target Classes Based on Structural Similarity

Potential Off-Target Class Rationale for Prediction
Aminergic GPCRs (e.g., Dopamine, Serotonin receptors) Presence of a tertiary amine, a common feature in ligands for these receptors.
Muscarinic Acetylcholine Receptors The overall structure bears some resemblance to known muscarinic receptor antagonists.
Sigma Receptors The morpholine and pyrrolidine moieties are found in some sigma receptor ligands.
Ion Channels (e.g., hERG) Many small molecule drugs with basic nitrogen atoms have shown affinity for the hERG potassium channel.

Note: This table lists potential off-target classes based on computational predictions and structural analogy. These potential interactions have not been experimentally confirmed for this compound.

Application of 3 2 Pyrrolidin 1 Yl Ethyl Morpholine As a Chemical Probe or Research Tool

Development of Analytical Standards and Reference Materials for Research

While the morpholine (B109124) and pyrrolidine (B122466) scaffolds are individually found in various biologically active molecules and research tools, the specific conjugate, 3-(2-(Pyrrolidin-1-yl)ethyl)morpholine, does not appear in the literature as a basis for these applications.

Synthesis and Purification for Purity Assessment

The synthesis of this compound for use as a research tool requires a well-defined reaction pathway that is reproducible and yields a product of high purity. A common and effective strategy for synthesizing such N-substituted heterocyclic compounds is through nucleophilic substitution, specifically N-alkylation.

This process would typically involve the reaction of 3-(2-chloroethyl)morpholine hydrochloride with pyrrolidine. In this proposed synthesis, pyrrolidine acts as the nucleophile, displacing the chloride from the chloroethyl side chain of the morpholine derivative. The reaction is generally conducted in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid formed and to deprotonate the pyrrolidine, thereby enhancing its nucleophilicity. An inert solvent, like acetonitrile (B52724) or dimethylformamide (DMF), is typically used to facilitate the reaction.

Following the reaction, a standard aqueous work-up is employed to remove inorganic salts and other water-soluble impurities. The crude product is then subjected to rigorous purification. A common method for purifying tertiary amines like this compound is silica (B1680970) gel column chromatography. A solvent system with a gradient of increasing polarity (e.g., dichloromethane (B109758) and methanol) is used to elute the compound from the column, separating it from unreacted starting materials and by-products.

Purity assessment is the final and most critical step. High-performance liquid chromatography (HPLC) is employed to determine the purity of the final product, typically aiming for a purity level of ≥98% for use as a research-grade standard. Structural confirmation is achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure and Mass Spectrometry (MS) to verify the molecular weight.

Table 1: Hypothetical Synthesis Parameters for this compound

ParameterDescription
Reactant A3-(2-chloroethyl)morpholine hydrochloride
Reactant BPyrrolidine
BasePotassium Carbonate (K₂CO₃)
SolventAcetonitrile (CH₃CN)
Reaction Temperature80°C (Reflux)
Purification MethodSilica Gel Column Chromatography
Purity AssessmentHPLC-UV (210 nm)
Typical Yield65-75%
Final Purity>98%

Application in Method Development for Research Quantitation

Once synthesized and purified, this compound can be utilized as a certified reference standard for the development and validation of quantitative analytical methods. Such methods are essential for accurately determining the concentration of the compound in various research samples, such as in vitro assay solutions or pharmacokinetic studies.

The development of a quantitative method, for instance using reverse-phase high-performance liquid chromatography (RP-HPLC), begins with establishing the optimal detection and separation conditions. The UV wavelength for detection is selected based on the compound's absorbance spectrum. A suitable chromatographic column (e.g., C18) and mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) are chosen to achieve a sharp, symmetrical peak with a reasonable retention time.

Method validation is then performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:

Linearity: A calibration curve is generated by analyzing a series of standards at different concentrations. The method's linearity is confirmed if the response is directly proportional to the concentration, typically indicated by a coefficient of determination (R²) greater than 0.999.

Accuracy: The accuracy is determined by spiking a blank sample matrix with a known amount of the compound and measuring the recovery.

Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), ensuring the method yields consistent results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

The validated method can then be confidently applied to quantify this compound in research samples, providing crucial data for scientific investigations.

Table 2: Illustrative Parameters for a Validated HPLC Method for Quantitation

ParameterSpecification
InstrumentHPLC with UV Detector
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (30:70)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)>0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.7 µg/mL
Accuracy (Recovery)98 - 102%

Q & A

Q. What are the optimal synthetic routes for 3-(2-(pyrrolidin-1-yl)ethyl)morpholine, and how can reaction efficiency be improved?

  • Methodological Answer : Synthesis optimization involves evaluating multi-step pathways, such as nucleophilic substitution or reductive amination, with emphasis on catalyst selection (e.g., palladium-based catalysts for C–N coupling) and solvent systems. Reaction efficiency can be enhanced via computational reaction path searches (e.g., density functional theory calculations to identify transition states) and high-throughput screening of conditions (temperature, pH, stoichiometry). ICReDD’s integrated computational-experimental approach accelerates optimization by narrowing experimental parameters . Post-synthesis purification methods, such as column chromatography or recrystallization, should be validated using HPLC or NMR to ensure >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve amine and morpholine ring proton environments.
  • Mass spectrometry (HRMS) for precise molecular weight determination.
  • FT-IR spectroscopy to identify functional groups (e.g., C–N stretches at ~1,100 cm⁻¹).
  • X-ray crystallography for absolute configuration verification, if crystalline derivatives are obtainable. Cross-validation with reference standards (e.g., Pharmacopeial Forum guidelines) ensures reproducibility .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for GPCRs or neurotransmitter transporters) to assess affinity. Cell viability assays (MTT or ATP luminescence) evaluate cytotoxicity. For mechanistic studies, employ calcium flux or cAMP modulation assays. Dose-response curves (IC₅₀/EC₅₀ calculations) should follow OECD guidelines for pharmacological screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses with strict inclusion criteria (e.g., standardized assay protocols, purity >95%). Use factorial design to isolate variables (e.g., cell line variability, incubation time) contributing to discrepancies . Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. functional assays). Statistical tools like ANOVA or Bayesian modeling quantify experimental uncertainty .

Q. What computational strategies are effective for predicting the environmental fate or biodegradation pathways of this compound?

  • Methodological Answer : Apply quantum mechanical/molecular dynamics (QM/MD) simulations to model hydrolysis or oxidation pathways. Use software like Gaussian or GROMACS to calculate thermodynamic parameters (ΔG, activation barriers). For environmental persistence, employ EPI Suite to estimate biodegradation half-lives or bioaccumulation potential. Experimental validation via OECD 301/302 biodegradation tests is critical .

Q. How can receptor interaction studies be designed to elucidate the stereochemical selectivity of this compound?

  • Methodological Answer : Synthesize enantiomerically pure isomers via chiral chromatography or asymmetric catalysis. Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses at target receptors (e.g., σ receptors or monoamine transporters). Validate with functional assays (e.g., electrophysiology for ion channel modulation) and compare enantiomer activity ratios. Structure-activity relationship (SAR) models should incorporate steric/electronic descriptors .

Q. What methodologies are recommended for assessing long-term stability and degradation products under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines) with controlled temperature/humidity chambers (25°C/60% RH, 40°C/75% RH). Analyze degradation products via LC-MS/MS and identify major impurities (e.g., N-oxide derivatives or ring-opened byproducts). Kinetic modeling (Arrhenius equation) predicts shelf life. For photostability, follow ICH Q1B light exposure protocols .

Methodological Frameworks

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

  • Methodological Answer : Implement a 2³ factorial design to test variables: catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent polarity (THF vs. DMF). Response Surface Methodology (RSM) identifies optimal conditions for yield and purity. Scale-up requires continuous-flow reactor systems with real-time monitoring (PAT tools) to maintain reproducibility .

Q. What integrative approaches combine computational and experimental data to refine pharmacological profiles?

  • Methodological Answer : Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors. Train machine learning algorithms (Random Forest, SVM) on bioactivity datasets. Validate predictions with in vitro/in vivo data. Systems pharmacology models integrate pharmacokinetic (PK) parameters (CYP450 metabolism predictions via PBPK modeling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.